molecular formula C8H10F3N3 B11899323 3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine

3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine

Cat. No.: B11899323
M. Wt: 205.18 g/mol
InChI Key: FOXVBBIJILXKSI-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine (CAS 1505180-00-6) is a chemical building block based on the tetrahydroindazole scaffold, with a molecular formula of C8H10F3N3 and a molecular weight of 205.18 . The tetrahydroindazole core is a privileged structure in medicinal chemistry, and its derivatives are frequently explored for their versatile biological activities . Recent scientific investigations have identified closely related tetrahydroindazole compounds as a novel class of potent and selective ligands for the sigma-1 receptor, a protein that plays important roles in central nervous system (CNS) diseases and cancer . This suggests that this compound serves as a valuable intermediate for researchers developing chemical probes to study the sigma-1 receptor's function and for future therapeutic development targeting neurological disorders and oncology. The presence of both an amine handle and a metabolically stable trifluoromethyl group on the core structure makes this compound a versatile synthon for further synthetic elaboration in drug discovery campaigns. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C8H10F3N3

Molecular Weight

205.18 g/mol

IUPAC Name

3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine

InChI

InChI=1S/C8H10F3N3/c9-8(10,11)7-6-4(12)2-1-3-5(6)13-14-7/h4H,1-3,12H2,(H,13,14)

InChI Key

FOXVBBIJILXKSI-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=C(C1)NN=C2C(F)(F)F)N

Origin of Product

United States

Preparation Methods

Hydrazine-Ketone Cyclization

The indazole core is commonly constructed via cyclocondensation between hydrazine derivatives and trifluoromethylated cyclic ketones. For example, 4,5,6,7-tetrahydro-1H-indazol-4-amine derivatives are synthesized by reacting ethyl hydrazinoacetate with 3-(trifluoromethyl)cyclohexan-1-one under acidic conditions (e.g., polyphosphoric acid) at 80–100°C. This method achieves yields of 65–85%, with the trifluoromethyl group introduced via the ketone precursor.

Key reaction parameters :

  • Solvent: Methanol or ethanol (polar protic solvents enhance cyclization).

  • Catalyst: H₃PO₄ or PPA (promotes intramolecular dehydration).

  • Temperature: 90–110°C for 12–24 hours.

Reductive Amination of Tetrahydroindazolones

Nitro Group Reduction

A two-step approach involves the synthesis of 3-(trifluoromethyl)-4-nitro-4,5,6,7-tetrahydro-1H-indazole followed by catalytic hydrogenation. The nitro intermediate is prepared via cyclization of 3-(trifluoromethyl)cyclohexan-1-one with hydrazine hydrate, followed by nitration using HNO₃/H₂SO₄ at 0°C. Subsequent reduction with H₂/Pd-C in ethanol at 25°C yields the amine with >90% purity.

Advantages :

  • High regioselectivity for the 4-position.

  • Scalable to multi-gram quantities (demonstrated at 50 mmol scale).

Transition Metal-Catalyzed C–N Coupling

Buchwald-Hartwig Amination

Palladium-catalyzed coupling enables direct introduction of the amine group. For instance, 3-(trifluoromethyl)-4-chloro-4,5,6,7-tetrahydro-1H-indazole undergoes amination with NH₃ in the presence of Pd(OAc)₂/Xantphos and Cs₂CO₃ in dioxane at 100°C. This method achieves 70–75% yield but requires rigorous exclusion of moisture.

Catalytic system :

  • Ligand: Xantphos or BINAP (enhances Pd stability).

  • Base: Cs₂CO₃ (improves nucleophilicity of ammonia).

One-Pot Tandem Cyclization-Amination

Domino Reaction Strategy

A streamlined one-pot synthesis involves simultaneous cyclization and amination. Starting from 3-(trifluoromethyl)cyclohex-1-en-1-amine, reaction with tert-butyl nitrite in AcOH at 50°C generates the indazole ring, followed by in situ Boc deprotection using HCl/dioxane. This method reduces purification steps and achieves 60–68% overall yield.

Optimized conditions :

  • Nitrosating agent: tert-butyl nitrite (avoids over-nitrosation).

  • Acid: AcOH (mild conditions prevent decomposition).

Enzymatic Desymmetrization for Chiral Amine Synthesis

Biocatalytic Resolution

For enantioselective synthesis, lipase-catalyzed resolution of racemic 3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine has been reported. Using Candida antarctica lipase B (CAL-B) and vinyl acetate in MTBE, the (R)-enantiomer is acetylated with 98% ee, while the (S)-amine remains unreacted. The process achieves 45% yield of each enantiomer, suitable for pharmaceutical applications.

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost (Relative)
Hydrazine-Ketone65–8590–95HighLow
Reductive Amination70–90>95ModerateMedium
Buchwald-Hartwig70–7585–90LowHigh
One-Pot Tandem60–6880–85HighLow
Enzymatic Resolution45>99LowVery High

Chemical Reactions Analysis

Types of Reactions

3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

Medicinal Chemistry

  • Anticancer Activity :
    • The compound has been investigated for its potential anticancer properties. For instance, studies have shown that derivatives of this compound exhibit significant growth inhibition against various cancer cell lines, including SNB-19 and OVCAR-8, with percent growth inhibitions exceeding 85% .
    • The mechanism of action involves interaction with specific molecular targets such as tyrosine kinases, which are implicated in neoplastic diseases like leukemia .
  • Enzyme Interactions :
    • Research indicates that 3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine can serve as a valuable tool for studying enzyme interactions and protein binding due to its unique structural properties .

Material Science

The compound is utilized in developing advanced materials with specific electronic and optical properties. Its ability to modify the electronic characteristics of polymers and other materials makes it suitable for applications in organic electronics and photonics.

Synthesis of Complex Compounds

This compound serves as a building block for synthesizing more complex fluorinated compounds. This capability is particularly useful in creating novel pharmaceuticals and agrochemicals.

Case Study 1: Anticancer Research

A recent study focused on the synthesis and evaluation of new N-Aryl derivatives of this compound demonstrated promising anticancer activity. The derivatives were tested against various cancer cell lines, showing significant inhibition rates that highlight their potential as therapeutic agents .

Case Study 2: Enzyme Inhibition

In another study examining the compound's role in enzyme inhibition, researchers found that modifications to the trifluoromethyl group significantly affected the binding affinity to target enzymes involved in cancer progression. This finding underscores the importance of chemical structure in drug design and efficacy .

Mechanism of Action

The mechanism of action of 3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets by increasing its lipophilicity and stability . The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The provided evidence focuses on tetrahydroindazole derivatives with variations in substituents on the indazole nitrogen (position 1) and the fused ring system. While none of the cited compounds directly mirror the 3-CF₃ substitution of the target molecule, structural analogs offer insights into substituent effects on properties such as molecular weight, synthetic accessibility, and bioactivity. Below is a detailed comparison:

Table 1: Structural and Physicochemical Comparison of Tetrahydroindazole Derivatives

Compound Name Substituent (Position 1) Key Functional Groups Molecular Weight (Da) Synthesis Reference
Target: 3-(CF₃)-4,5,6,7-tetrahydro-1H-indazol-4-amine None (unsubstituted) -CF₃ (C3), -NH₂ (C4) Not explicitly reported N/A
1-(2-Fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine (12) 2-Fluorophenyl -NH₂ (C4) ~228 (m/z [M+H]+) Ladds et al.
1-(2-Methylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine (13) 2-Methylphenyl -NH₂ (C4) 228 (m/z [M+H]+) Guo et al.
1-(2,3-Dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine (15) 2,3-Dimethylphenyl -NH₂ (C4) 242 (m/z [M+H]+) Guo et al.

Key Observations:

Substituent Effects on Molecular Weight: Derivatives with bulkier substituents (e.g., 2,3-dimethylphenyl in compound 15) exhibit higher molecular weights (242 Da vs. 228 Da for simpler analogs) .

Role of Trifluoromethyl Group :

  • Unlike the compared compounds, the target molecule’s -CF₃ group at position 3 introduces strong electron-withdrawing effects, which could modulate ring electron density and intermolecular interactions (e.g., π-stacking in protein binding) .
  • In other scaffolds (e.g., pyrazolo-pyridones in ), -CF₃ groups improve oral bioavailability by reducing metabolic degradation .

Biological Relevance :

  • Compound 12 and its analogs (e.g., 13–15) are evaluated as dihydroorotate dehydrogenase (DHODH) inhibitors, with substituent size and polarity affecting potency . The target’s -CF₃ group may similarly influence DHODH binding, though this requires experimental validation.

Research Findings and Limitations

Pharmacological Potential:

  • DHODH Inhibition : Tetrahydroindazoles with aryl substituents (e.g., 2-fluorophenyl in compound 12) show anti-tumor activity by blocking DHODH, a key enzyme in pyrimidine biosynthesis . The target’s -CF₃ group may enhance this inhibition via hydrophobic interactions.

Limitations in Current Evidence:

  • No direct data on the target compound’s solubility, stability, or bioactivity are available.
  • Structural analogs in the evidence lack -CF₃ at position 3, limiting precise comparisons.

Biological Activity

3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine is a compound of interest due to its potential biological activities. This article synthesizes available research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.

  • Molecular Formula : C10H11F3N2
  • Molecular Weight : 248.20 g/mol
  • CAS Number : 333309-21-0

Research indicates that the indazole scaffold plays a significant role in the biological activity of this compound. The trifluoromethyl group enhances lipophilicity and may influence binding affinity to various biological targets. The compound has been investigated for its inhibitory effects on several kinases and enzymes.

Antitumor Activity

Recent studies have shown that derivatives of indazole compounds exhibit potent antitumor properties. For instance, this compound has demonstrated:

  • IC50 Values :
    • Against HL60 cell line: 8.3 nM
    • Against HCT116 cell line: 1.3 nM

These values indicate a strong inhibitory effect on cancer cell proliferation, making it a candidate for further development in cancer therapy .

Kinase Inhibition

The compound has also been evaluated for its ability to inhibit various kinases:

KinaseIC50 (nM)
CHK115.0
CDK220.0
MEK112.5
GSK3β25.0

These results suggest that the compound may serve as a selective inhibitor for these kinases, which are crucial in cell cycle regulation and signaling pathways associated with cancer .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications at specific positions on the indazole ring significantly affect biological activity. For example:

  • Substituents at the 4-position enhance potency against certain kinases.
  • Trifluoromethyl group increases metabolic stability and bioavailability.

These findings emphasize the importance of chemical modifications in optimizing the activity of indazole derivatives .

Case Studies

  • In Vivo Efficacy : A study conducted on mice bearing tumor xenografts showed that administration of this compound resulted in significant tumor regression compared to control groups.
  • Safety Profile : Toxicological assessments demonstrated that at therapeutic doses, the compound exhibited minimal adverse effects, indicating a favorable safety profile for potential clinical use .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine?

  • Methodology : The synthesis typically involves multi-step pathways, including cyclization, amination, and functional group introduction. For example:

Cyclocondensation : Reacting substituted hydrazines with cyclic ketones (e.g., tetrahydroindanone derivatives) under acidic conditions to form the indazole core .

Trifluoromethylation : Introducing the -CF₃ group via nucleophilic substitution or transition-metal-catalyzed cross-coupling (e.g., using CuI or Pd catalysts) .

Amination : Reductive amination or catalytic hydrogenation to install the primary amine at the 4-position .

  • Critical Parameters : Reaction temperature, solvent polarity (e.g., DMF or THF), and catalyst loading significantly impact yields. For instance, Pd(OAc)₂ achieves >70% yield in trifluoromethylation when used with PPh₃ as a ligand .

Q. How is structural characterization performed for this compound?

  • Techniques :

  • NMR : ¹H/¹³C NMR to confirm amine proton (δ 2.8–3.2 ppm) and CF₃ group (¹⁹F NMR δ -60 to -65 ppm) .
  • HRMS : Exact mass determination (e.g., [M+H]+ calculated for C₈H₁₁F₃N₃: 212.0905) .
  • X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding networks in solid-state structures .

Q. What preliminary biological assays are used to evaluate its activity?

  • Assays :

  • Enzyme Inhibition : Screening against kinases (e.g., DHODH) or proteases using fluorescence-based assays .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., IC₅₀ values reported in µM ranges) .
  • Solubility/Stability : HPLC-based kinetic solubility in PBS (pH 7.4) and metabolic stability in liver microsomes .

Advanced Research Questions

Q. How can enantiomeric purity be achieved during synthesis?

  • Chiral Resolution :

  • Use of chiral auxiliaries (e.g., (R)- or (S)-BINOL) during cyclization .
  • Enzymatic resolution with lipases or esterases to separate diastereomers .
    • Asymmetric Catalysis : Pd-catalyzed asymmetric hydrogenation with Josiphos ligands achieves >90% ee .

Q. How do structural modifications influence biological activity?

  • SAR Insights :

ModificationImpact on ActivityExample Data
CF₃ Position Meta-substitution enhances target binding affinity (e.g., 10 nM Ki for DHODH inhibition) .
Ring Saturation Fully saturated 4,5,6,7-tetrahydroindazole improves metabolic stability (t₁/₂ > 120 min in microsomes) .
Amino Group Primary amines show higher solubility (LogP ~1.2) compared to secondary analogs .

Q. What strategies resolve contradictory data in target engagement studies?

  • Mechanistic Validation :

SPR/BLI : Surface plasmon resonance or bio-layer interferometry to quantify binding kinetics (e.g., KD values) .

Cryo-EM/X-ray : Structural studies to confirm binding modes (e.g., interaction with DHODH’s ubiquinone pocket) .

Knockout Models : CRISPR-Cas9 gene editing to validate target specificity in cellular assays .

Q. How can computational methods optimize lead derivatives?

  • In Silico Tools :

  • Docking : AutoDock Vina or Glide to predict binding poses with targets like DHODH .
  • MD Simulations : GROMACS for stability analysis of ligand-receptor complexes over 100 ns .
  • ADMET Prediction : SwissADME or pkCSM to forecast bioavailability and toxicity .

Key Challenges & Future Directions

  • Challenges : Scalability of asymmetric synthesis, off-target effects in kinase panels, and aqueous solubility limitations .
  • Future Work : Develop bifunctional probes (e.g., photoaffinity labels) for target identification and explore prodrug strategies to enhance bioavailability .

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